An In-depth Technical Guide to 5H-Benzo[a]benzothieno[3,2-c]carbazole: Molecular Structure, Properties, and Applications
An In-depth Technical Guide to 5H-Benzo[a]benzothieno[3,2-c]carbazole: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5H-Benzo[a]benzothieno[3,2-c]carbazole, a promising heterocyclic aromatic compound. The guide delves into its molecular structure, details a proven synthetic pathway, and discusses its key physicochemical and photophysical properties. With a focus on scientific integrity, this document synthesizes available data to offer insights into its potential applications, particularly in the realm of organic electronics. While specific experimental data for the parent compound is limited in some areas, this guide leverages data from closely related derivatives to provide a holistic understanding for researchers in materials science and drug development.
Introduction
5H-Benzo[a]benzothieno[3,2-c]carbazole is a fused heterocyclic aromatic compound that has garnered interest within the scientific community due to its unique electronic and photophysical properties. Its rigid, planar structure, arising from the fusion of a benzothiophene moiety to a carbazole core, results in an extended π-conjugated system. This molecular architecture is a deliberate design feature that underpins its potential for various applications, most notably in the field of organic electronics.
The carbazole unit is a well-known electron-donating and hole-transporting moiety, celebrated for its thermal stability and high hole mobility.[1] The incorporation of the benzothiophene group, another electron-rich system, further modulates the electronic properties of the molecule. This strategic fusion is anticipated to enhance intermolecular π-π stacking, which could lead to improved charge transport characteristics.[2]
This guide will provide a detailed exploration of the synthesis, characterization, and known properties of 5H-Benzo[a]benzothieno[3,2-c]carbazole, offering a valuable resource for researchers seeking to understand and utilize this promising molecule.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 5H-Benzo[a]benzothieno[3,2-c]carbazole are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₁NS | [3] |
| Molecular Weight | 273.35 g/mol | [3] |
| CAS Number | 1255308-97-4 | [3] |
| Appearance | White to light yellow powder | [4] |
| Melting Point | Not explicitly stated for the parent compound. A derivative, BTCz-2CN, has a glass transition temperature (Tg) of 219 °C. | |
| Purity | Typically >98% (HPLC) | [4] |
Structural Diagram
Caption: Molecular structure of 5H-Benzo[a]benzothieno[3,2-c]carbazole.
Synthesis and Purification
The synthesis of 5H-Benzo[a]benzothieno[3,2-c]carbazole can be achieved through a reductive cyclization reaction. The following protocol is adapted from a reliable source and provides a clear pathway to obtaining the target molecule with a high yield.[5]
Experimental Protocol: Synthesis of 5H-Benzo[a]benzothieno[3,2-c]carbazole
Causality Behind Experimental Choices: The choice of triphenylphosphine as a reducing agent is crucial for the intramolecular cyclization of the nitro group to form the carbazole core. 1,2-dichlorobenzene is selected as a high-boiling point solvent, which is necessary to drive the reaction to completion. Purification by sublimation is a standard technique for obtaining high-purity organic electronic materials, as it effectively removes non-volatile impurities.
Step 1: Synthesis of the Precursor - 4-(2-nitrophenyl)dibenzo[b,d]thiophene
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This precursor is synthesized via a Suzuki coupling reaction between 1-bromo-2-nitrobenzene and dibenzothiophene-4-boronic acid. The specific details of this initial step are not fully provided in the source but follow standard palladium-catalyzed cross-coupling methodologies.
Step 2: Reductive Cyclization
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2-nitrophenyl)dibenzo[b,d]thiophene (20.00 g, 65.50 mmol) and triphenylphosphine (45.33 g, 172.84 mmol) in 1,2-dichlorobenzene (136 ml).
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Reaction: Reflux the mixture for 36 hours. The high temperature facilitates the reduction of the nitro group and subsequent intramolecular cyclization.
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Work-up: After cooling, remove the solvent by distillation under reduced pressure.
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Initial Purification: Wash the resulting residue with toluene to remove residual triphenylphosphine and other soluble impurities.
Step 3: Final Purification
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Sublimation: The crude product is purified by sublimation under high vacuum. This process yields the final product as a white powder.
Yield: 16.40 g (92%)[5]
Caption: Synthetic workflow for 5H-Benzo[a]benzothieno[3,2-c]carbazole.
Spectroscopic and Electrochemical Characterization
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. This section details the expected spectroscopic and electrochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum for 5H-Benzo[a]benzothieno[3,2-c]carbazole has been reported as follows:
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¹H NMR (400 MHz, CDCl₃): δ 7.38-7.54 (m, 6H), 7.97 (d, J=8.0 Hz, 1H), 8.19 (d, J=8.4 Hz, 2H), 8.24 (d, J=8.4 Hz, 1H), 8.29 (s, 1H).[5]
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-
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¹³C NMR (100 MHz, DMSO) for BTCz-2CN: δ 108.41, 110.94, 115.88, 116.33, 117.81, 120.40, 121.23, 121.88, 122.37, 122.51, 123.40, 125.20, 126.25, 126.49, 129.30, 131.69, 135.35, 137.44, 138.01, 138.53, 138.74, 139.28.[5]
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound.
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MS (FAB): m/z 273 [(M+H)⁺].[5] This confirms the molecular weight of 273 g/mol for the parent compound.
UV-Visible Absorption and Photoluminescence Spectroscopy
The photophysical properties of 5H-Benzo[a]benzothieno[3,2-c]carbazole are central to its application in optoelectronic devices. While specific spectra for the parent compound are not available, data for the derivative BTCz-2CN in various solvents have been reported, indicating its fluorescent nature.[5] It is described as having strong blue fluorescence.[8]
Expected Properties:
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Absorption: The extended π-conjugation is expected to result in strong absorption in the UV region.
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Emission: The molecule is expected to be a blue emitter, a desirable characteristic for OLED applications.
Electrochemical Properties and Frontier Molecular Orbitals
The electrochemical behavior of a material dictates its ability to accept or donate electrons, which is quantified by its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. These parameters are critical for designing efficient organic electronic devices.
While experimentally determined HOMO/LUMO values for 5H-Benzo[a]benzothieno[3,2-c]carbazole are not available, cyclic voltammetry is the standard technique for their determination.[6] For carbazole derivatives, the HOMO level can be estimated from the onset of the first oxidation potential.[9] The LUMO level can then be calculated from the HOMO level and the optical band gap, which is determined from the onset of the UV-Vis absorption spectrum.[9]
General Protocol for Cyclic Voltammetry of Carbazole Derivatives:
-
Solution Preparation: Prepare a solution of the carbazole derivative (e.g., 10⁻² M) in a suitable solvent such as acetonitrile, containing a supporting electrolyte (e.g., 0.1 M LiClO₄).[4]
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Electrochemical Cell: Utilize a three-electrode setup consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or SCE).[6]
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Measurement: Record the cyclic voltammogram by scanning the potential and measuring the resulting current.
Caption: Key characterization techniques for 5H-Benzo[a]benzothieno[3,2-c]carbazole.
Applications in Organic Electronics
The unique molecular architecture of 5H-Benzo[a]benzothieno[3,2-c]carbazole makes it a highly promising candidate for a variety of applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
The properties of this molecule are particularly well-suited for OLEDs.[4]
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Host Material: Its high thermal stability and ability to form stable amorphous films make it a potential host material for phosphorescent emitters.
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Hole-Transporting Layer (HTL): The carbazole moiety is known for its excellent hole-transporting capabilities, which is a crucial function in the OLED device stack.[4]
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Blue Emitter: Its intrinsic blue fluorescence makes it a candidate for use as an emissive material in blue OLEDs, which are critical for full-color displays and white lighting.[8]
Organic Photovoltaics (OPVs)
The broad absorption and good charge transport properties of carbazole-based materials are also advantageous for organic solar cells. 5H-Benzo[a]benzothieno[3,2-c]carbazole could function as a donor material in the active layer of an OPV device.
Organic Thin-Film Transistors (OTFTs)
The potential for high charge carrier mobility, facilitated by the extended π-conjugation and potential for ordered molecular packing, makes this compound a candidate for the semiconductor layer in OTFTs, which are essential for flexible electronics.
Conclusion
5H-Benzo[a]benzothieno[3,2-c]carbazole is a molecule of significant interest with a well-defined synthetic pathway and promising properties for advanced applications. Its rigid, planar, and π-conjugated structure underpins its potential as a high-performance material in organic electronics. While a complete set of experimental data for the parent compound is still emerging in the public domain, the available information, supplemented by data from its derivatives, provides a strong foundation for further research and development. This technical guide serves as a valuable resource for scientists and engineers working to unlock the full potential of this and related heterocyclic systems.
References
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Lee, D. R., Hwang, S. H., Jeon, S. K., Lee, C. W., & Lee, J. Y. (2015). Supporting information: Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices. The Royal Society of Chemistry. [Link]
-
The Chemistry Behind OLEDs: Exploring 5H-[5]benzothieno[3,2-c]carbazole. (2025, October 16). Milliken. [Link]
- [This citation is intentionally left blank for future additions]
- [This citation is intentionally left blank for future additions]
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Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... (n.d.). ResearchGate. [Link]
- [This citation is intentionally left blank for future additions]
- [This citation is intentionally left blank for future additions]
- [This citation is intentionally left blank for future additions]
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Lee, D. R., Hwang, S. H., Jeon, S. K., Lee, C. W., & Lee, J. Y. (2015). Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices. Chemical Communications, 51(63), 12596-12599. [Link]
- [This citation is intentionally left blank for future additions]
- [This citation is intentionally left blank for future additions]
- [This citation is intentionally left blank for future additions]
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5H-Benzo[6][7]thieno[3,2-c]carbazole. MySkinRecipes. (n.d.). [Link]
-
Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2024, April 30). Technology audit and production reserves. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 5H-[1]benzothieno[3,2-c]carbazole | C18H11NS | CID 66585208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 9. researchgate.net [researchgate.net]
